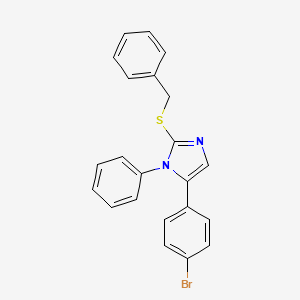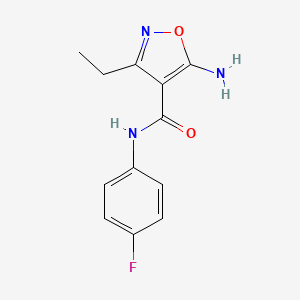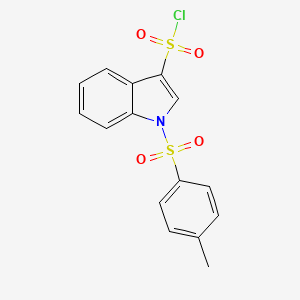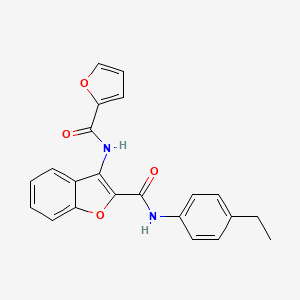![molecular formula C17H17IN2 B2629282 1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium CAS No. 1660158-34-8](/img/structure/B2629282.png)
1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium is a complex organic compound that features both indole and pyridinium moieties. The indole structure is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . The pyridinium group, on the other hand, is a positively charged nitrogen-containing ring, often seen in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated to introduce the methyl group at the nitrogen position.
Formation of the Pyridinium Moiety: The final step involves the quaternization of the pyridine ring, where the vinylated indole reacts with methyl iodide to form the pyridinium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation would also be common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles like hydroxide or amine groups replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or primary amines in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethyl]pyridinium.
Substitution: Formation of various substituted pyridinium salts.
Scientific Research Applications
1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-3-carbaldehyde: Shares the indole moiety but lacks the pyridinium group.
4-vinylpyridine: Contains the pyridine ring with a vinyl group but lacks the indole structure.
Uniqueness
1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium is unique due to its combination of indole and pyridinium moieties, which confer both biological activity and chemical reactivity. This dual functionality makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2/c1-18-11-9-14(10-12-18)7-8-15-13-19(2)17-6-4-3-5-16(15)17/h3-13H,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLAIHWOPBQYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC3=CC=[N+](C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C3=CC=[N+](C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2629201.png)
![(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2629202.png)



![5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2629207.png)
![2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629209.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2629212.png)
![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2629213.png)
![10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride](/img/structure/B2629214.png)


![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2629221.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2629223.png)
